molecular formula C6H8FNO3 B053098 5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione CAS No. 124315-49-7

5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione

Cat. No. B053098
M. Wt: 161.13 g/mol
InChI Key: GVEWGWPOAKCEOY-UHFFFAOYSA-N
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Description

“5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione” is a complex organic compound. It likely contains a fluorinated ethyl group and an oxazolidine-2,4-dione group . Fluoroethyl is an organofluorine functional group in chemistry . Oxazolidine-2,4-dione is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms .


Synthesis Analysis

While specific synthesis methods for “5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione” were not found, fluorinated compounds are often synthesized using various methods . For instance, 2-Fluoroethanol was synthesized by treating 2-chloroethanol with potassium fluoride . Another example is the synthesis of 1,2,3-triazole derivatives of tolbutamide .


Molecular Structure Analysis

The molecular structure of “5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione” would likely be complex due to the presence of multiple functional groups . The fluorinated ethyl group would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Fluorinated compounds are known to participate in various chemical reactions . For instance, 2-fluoroethanol undergoes dehydrofluorination, giving acetaldehyde .


Physical And Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties . For instance, 2-Fluoroethanol is a colorless liquid and was once used as a pesticide .

Scientific Research Applications

  • Tissue pH Indicators : Maeda et al. (1989) synthesized 5-fluoroalkyl-5-methyloxazolidine-2,4-diones, including 5-(2′-fluoroethyl)-5-methyloxazolidine-2,4-dione, as potential indicators of tissue pH. This was achieved through fluorinative dehydroxylation and displacement reactions with fluoride ion. The study highlights their application in tracking tissue pH changes (Maeda, Tatsuki, Fukumura, & Kojima, 1989).

  • Antiviral Activity : Griengl et al. (1987) explored the synthesis of 5-(2-fluoroethyl)-2'-deoxyuridine and its analogs, demonstrating significant antiviral activity against herpes simplex virus and varicella-zoster virus. This research underscores the compound's potential in antiviral therapies (Griengl, Wanek, Schwarz, Streicher, Rosenwirth, & De Clercq, 1987).

  • Synthesis and Applications in α-Hydroxyamides : Merino et al. (2010) reported a versatile synthesis approach for 1,3-oxazolidine-2,4-diones, including 5-(2-fluoroethyl)-5-methyloxazolidine-2,4-dione, which can be used in the preparation of α-hydroxyamides. This research contributes to the field of synthetic organic chemistry (Merino, Santoyo, Montiel, Jiménez-Vázquez, Zepeda, & Tamariz, 2010).

  • Anticonvulsive Action : Everett and Richards (1944) investigated the anticonvulsive action of 3,5,5-trimethyloxazolidine-2,4-dione in comparison to other compounds, demonstrating its efficacy against convulsions produced by drugs and electrical shock. This study contributes to understanding the therapeutic potential of oxazolidine derivatives in treating convulsions (Everett & Richards, 1944).

  • Anticancer Activity : Kumar and Sharma (2022) explored the synthesis and anticancer activity of N-substituted indole derivatives, including compounds derived from thiazolidine-2,4-dione. This research indicates the potential use of these compounds in cancer treatments (Kumar & Sharma, 2022).

Safety And Hazards

Fluorinated compounds can be hazardous. For example, Ethyl chloroformate is highly flammable and can cause severe skin burns and eye damage .

Future Directions

The use of fluorinated compounds in various fields, including medicine and materials science, is a topic of ongoing research . Future research may focus on developing safer and more efficient synthesis methods, exploring new applications, and understanding the environmental impact of these compounds .

properties

IUPAC Name

5-(2-fluoroethyl)-5-methyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO3/c1-6(2-3-7)4(9)8-5(10)11-6/h2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEWGWPOAKCEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)O1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoroethyl)-5-methyloxazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Maeda, Y Tatsuki, T Fukumura… - Journal of Labelled …, 1989 - Wiley Online Library
5‐Fluoromethyl‐, 5‐(2′‐fluoroethyl)‐ and 5‐(3′‐fluoropropyl)‐5‐methyloxazolidine‐2,4‐diones (4a,b,c) were prepared as potential indicators of tissue pH, based on the fluorinative …

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